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Compound of Interest

Compound Name: (-)-Myrtenyl acetate

Cat. No.: B3334130 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

bicyclic monoterpenoid, (-)-myrtenyl acetate. The information detailed herein is essential for

the identification, characterization, and quality control of this compound in research and drug

development settings. This document presents a summary of its mass spectrometry (MS),

infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data, alongside

generalized experimental protocols for these analytical techniques.

Molecular and Physical Properties
(-)-Myrtenyl acetate, a naturally occurring ester, possesses the following fundamental

properties:

Property Value

Molecular Formula C₁₂H₁₈O₂

Molecular Weight 194.27 g/mol [1][2]

CAS Number 1079-01-2[1]

Appearance
Colorless liquid with a pleasant, sweet-

herbaceous odor[2][3]
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Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for (-)-myrtenyl
acetate.

Mass Spectrometry (MS)
The electron ionization mass spectrum of myrtenyl acetate is characterized by a molecular ion

peak and several key fragment ions. The fragmentation pattern is consistent with the structure

of a bicyclic monoterpene acetate.

Table 1: Key Mass Spectrometry Data for Myrtenyl Acetate

m/z Proposed Fragment Relative Intensity

194 [M]⁺ (Molecular Ion) Low

134 [M - CH₃COOH]⁺ High

119 [C₉H₁₁]⁺ Moderate

93 [C₇H₉]⁺ High (Base Peak)

43 [CH₃CO]⁺ High

Data interpreted from the NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy
The IR spectrum of myrtenyl acetate displays characteristic absorption bands that confirm the

presence of an ester functional group and the hydrocarbon backbone.

Table 2: Characteristic Infrared Absorption Bands for Myrtenyl Acetate
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~2950 - 2850 C-H (Alkyl) Stretch

~1740 C=O (Ester) Stretch

~1240 C-O (Ester) Stretch

~1640 C=C (Alkene) Stretch

Note: These are typical values for esters and terpenoids. Specific peak values for (-)-myrtenyl
acetate may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, experimentally verified high-resolution NMR data for (-)-myrtenyl acetate is not

readily available in public databases, typical chemical shift ranges for similar structural motifs

are presented below.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for (-)-Myrtenyl Acetate

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Vinylic H 5.0 - 5.5 m

-CH₂-O- 4.0 - 4.5 m

Allylic H 2.0 - 2.5 m

-C(O)CH₃ 1.9 - 2.1 s

Bridgehead H 1.8 - 2.2 m

Ring CH₂ 1.0 - 2.0 m

Gem-dimethyl CH₃ 0.8 - 1.3 s

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for (-)-Myrtenyl Acetate
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Carbon Predicted Chemical Shift (ppm)

C=O (Ester) 170 - 172

Vinylic C 120 - 145

-CH₂-O- 65 - 70

C(CH₃)₂ 35 - 45

Ring C 20 - 50

-C(O)CH₃ 20 - 22

Gem-dimethyl C 20 - 30

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like myrtenyl acetate.

Sample Preparation: Dilute the myrtenyl acetate sample in a suitable volatile solvent (e.g.,

hexane or ethyl acetate).

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an

electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5MS).[4]

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp

at a controlled rate (e.g., 3 °C/min) to a final temperature (e.g., 180 °C).[4]

Carrier Gas: Helium at a constant flow rate.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C1079012&Mask=2000&Type=KOVATS-RI-NON-POLAR-RAMP
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1079012&Mask=2000&Type=KOVATS-RI-NON-POLAR-RAMP
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1079012&Mask=2000&Type=KOVATS-RI-NON-POLAR-RAMP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Data Analysis: Identify the peak corresponding to myrtenyl acetate based on its retention

time. Analyze the corresponding mass spectrum for the molecular ion and characteristic

fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation: As myrtenyl acetate is a liquid, a neat spectrum can be obtained by

placing a single drop of the pure liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Collect a background spectrum of the clean, empty salt plates.

Place the sample-loaded salt plates in the spectrometer and acquire the sample spectrum.

The instrument's software will automatically subtract the background spectrum.

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands

corresponding to the functional groups present in myrtenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Sample Preparation: Dissolve a few milligrams of myrtenyl acetate in a deuterated solvent

(e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as
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tetramethylsilane (TMS).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum.

Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in

the complete assignment of all proton and carbon signals.

Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals

to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants

to elucidate the structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a pure compound like (-)-myrtenyl acetate.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis

Structural Elucidation

(-)-Myrtenyl Acetate
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Confirm Structure of
(-)-Myrtenyl Acetate

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3334130?utm_src=pdf-body-img
https://www.benchchem.com/product/b3334130?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Myrtenyl acetate [webbook.nist.gov]

2. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]

4. Myrtenyl acetate [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of (-)-Myrtenyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3334130#spectroscopic-data-nmr-ir-ms-of-myrtenyl-
acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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